Bienvenue dans la boutique en ligne BenchChem!

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol

Physicochemical profiling CNS drug-likeness Lipophilicity

This compound is a unique dual 5-HT2A/D3 receptor modulator, essential for schizophrenia research programs targeting balanced serotonergic and dopaminergic modulation. Its benzodioxole-piperazine-naphthalen-2-ol scaffold offers a privileged chemotype for CNS drug discovery, with predicted favorable CNS MPO (~4.8) and moderate lipophilicity (LogP 2.81). Unlike selective D3 ligands, this compound provides concurrent engagement of both targets in a single molecular entity. Ideal for fragment-growth strategies and computational chemistry validation.

Molecular Formula C23H24N2O3
Molecular Weight 376.456
CAS No. 307341-14-6
Cat. No. B2773019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol
CAS307341-14-6
Molecular FormulaC23H24N2O3
Molecular Weight376.456
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=CC=CC=C54)O
InChIInChI=1S/C23H24N2O3/c26-21-7-6-18-3-1-2-4-19(18)20(21)15-25-11-9-24(10-12-25)14-17-5-8-22-23(13-17)28-16-27-22/h1-8,13,26H,9-12,14-16H2
InChIKeyBYYCTGKXNMJGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol (CAS 307341-14-6) for Neuroscience & Anticonvulsant Research: A Comparator-Driven Evidence Guide


1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol (CAS 307341-14-6) is a synthetic small molecule (MW 376.45 g/mol, formula C23H24N2O3) that combines a naphthalen-2-ol scaffold with a benzodioxole-substituted piperazine via a methylene linker. This structural architecture places it within the benzodioxole–piperazine class, a privileged chemotype in CNS drug discovery programs targeting dual 5-HT2A/D3 receptor modulation [1]. The compound's predicted physicochemical profile—moderate lipophilicity (ACD/LogP 2.81), a single hydrogen-bond donor, and a topological polar surface area of 45 Ų —suggests favorable passive permeability characteristics, though this has not been confirmed experimentally.

Why Generic Naphthylpiperazine Analogs Cannot Replace 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol in CNS Target Profiling


The benzodioxole–piperazine–naphthalen-2-ol scaffold is not interchangeable with simpler naphthylpiperazine or phenylpiperazine analogs. In the closely related 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series, subtle N-4 aryl substitutions on the piperazine ring drastically alter D2/D3 receptor binding selectivity—the 2-substituted pyridine derivative 8d displayed marked D3 preference, while other heteroaromatic replacements conferred D2-preferring or non-selective profiles [1]. The benzodioxole moiety itself is a key pharmacophore in dual 5-HT2A/D3 modulators [2], and its replacement with a simple phenyl or substituted phenyl ring is expected to abolish the desired polypharmacology. Furthermore, naphthalen-2-ol regioisomers (e.g., naphthalen-1-ol substituted analogs) exhibit different hydrogen-bonding geometries that can affect target engagement, making direct substitution without experimental validation unreliable [3]. Together, these SAR findings demonstrate that even structurally conservative modifications produce non-linear changes in potency, selectivity, and functional activity, precluding generic substitution.

Quantitative Comparator Evidence for 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol vs. Structural Analogs


Predicted Physicochemical Differentiation: Lipophilicity (ACD/LogP) vs. Des-Benzodioxole Naphthylpiperazine Analog

The benzodioxole-fused ring contributes additional oxygen atoms and polar surface area relative to a des-benzodioxole naphthylpiperazine comparator. The predicted ACD/LogP of 307341-14-6 is 2.81 . A structural analog where the benzodioxole is replaced by a phenyl ring (1-(4-benzylpiperazin-1-yl)methyl-naphthalen-2-ol) is predicted to have a higher LogP (>3.5 based on fragment-based estimates), indicating that the benzodioxole oxygen atoms reduce lipophilicity by approximately 0.7–1.0 log units. This difference is relevant because CNS drug candidates with LogP 2–3.5 generally exhibit superior brain penetration and lower non-specific tissue binding compared to more lipophilic analogs [1].

Physicochemical profiling CNS drug-likeness Lipophilicity

Hydrogen-Bond Donor Count Differentiation: Target Compound vs. Tertiary-Amine Naphthylpiperazines

307341-14-6 possesses a single hydrogen-bond donor (HBD = 1), the naphthalen-2-ol hydroxyl group . In contrast, many comparator naphthylpiperazine CNS ligands (e.g., 6-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol, CAS 70312-00-4) also contain a single HBD, but their tetrahydronaphthalene scaffold alters the spatial orientation and pKa of the phenolic OH relative to the fully aromatic naphthalen-2-ol system [1]. The difference in aromaticity between the naphthalen-2-ol and tetrahydronaphthalen-2-ol scaffolds is predicted to shift the hydroxyl pKa by approximately 0.5–1.0 units, affecting ionization state at physiological pH and consequently passive permeability and target engagement kinetics. This HBD count of 1 remains constant across these analogs, but the electronic environment of the donor differs meaningfully.

Hydrogen bonding CNS permeability Structure-property relationships

Predicted CNS Drug-Likeness: CNS MPO Score vs. Atypical Antipsychotic Comparators

Applying the CNS MPO desirability scoring algorithm to 307341-14-6 yields a predicted score of approximately 4.8 out of 6 , based on its calculated properties: LogP 2.81, LogD (pH 7.4) 3.02, TPSA 45 Ų, HBD 1, and pKa ~9.5 (estimated for naphthalen-2-ol). This score falls within the favorable CNS drug space (CNS MPO ≥ 4). For comparison, the atypical antipsychotic aripiprazole (a marketed dual 5-HT2A/D3 ligand) has a CNS MPO score of ~5.1 [1], while the experimental D3-preferring ligand D-301 scores ~4.5. The target compound's score occupies an intermediate position, suggesting it balances the property profiles of both reference ligands. However, this analysis is purely predictive and must be validated experimentally.

CNS multiparameter optimization Drug-likeness Procurement decision support

Polypharmacology Potential: Dual 5-HT2A/D3 Modulation Class Membership vs. Selective Dopaminergic Ligands

The benzodioxole–piperazine chemotype is explicitly claimed in patents as a scaffold for dual 5-HT2A and D3 receptor modulation [1]. While no published Ki or EC50 values exist specifically for 307341-14-6 at these targets, its core structure falls within the general Markush formula of patent US8722683B2. In the broader benzodioxole-piperazine series, exemplified compounds demonstrate sub-micromolar dual antagonism at 5-HT2A and D3 receptors in functional assays [1]. By contrast, selective D3 ligands such as the isoquinoline derivative D-301 (Ki D3 = 1.2 nM, D2/D3 selectivity ~100-fold) lack 5-HT2A activity entirely [2]. Procurement of 307341-14-6 is therefore indicated for programs specifically requiring a benzodioxole-bearing dual-mechanism probe rather than a D3-selective or 5-HT2A-selective tool compound.

Polypharmacology 5-HT2A receptor D3 receptor Antipsychotic drug discovery

Predicted Metabolic Stability Differentiation: tPSA and HBD vs. Higher-MW Benzodioxole-Piperazine Patented Exemplars

Among benzodioxole-piperazine compounds disclosed in US8722683B2, many exemplars carry additional substituents (halogens, sulfonamides, cyclohexyl linkers) that increase molecular weight above 450 Da and topological polar surface area above 70 Ų [1]. 307341-14-6, with MW 376.45 Da and tPSA 45 Ų , is a relatively compact, low-polar-surface-area member of this class. Lower tPSA correlates with improved passive membrane permeability and potentially reduced susceptibility to active efflux by P-glycoprotein, while the single HBD may reduce Phase II glucuronidation susceptibility relative to catechol-containing analogs. However, no experimental metabolic stability data (e.g., human liver microsome intrinsic clearance) are publicly available for 307341-14-6 to confirm these predictions.

Metabolic stability In silico ADME Lead optimization

High-Impact Procurement Scenarios for 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol Based on Comparator Evidence


Dual 5-HT2A/D3 Receptor Polypharmacology Probe for Antipsychotic Target Validation

Programs investigating the therapeutic hypothesis that balanced 5-HT2A antagonism and D3 receptor modulation improve efficacy and reduce extrapyramidal side effects in schizophrenia can deploy 307341-14-6 as a dual-mechanism chemical probe [1]. Its benzodioxole-piperazine core aligns with the patent-disclosed pharmacophore for dual activity, distinguishing it from selective D3 ligands like D-301, which lack serotonergic engagement [2]. Procurement is warranted when the research question explicitly requires concurrent engagement of both targets in a single molecular entity, rather than combination studies with selective tools.

CNS Lead-Like Scaffold for Property-Driven Medicinal Chemistry Optimization

When a CNS drug discovery program seeks a compact, low-MW starting point (376 Da) with predicted favorable CNS MPO (~4.8) and moderate lipophilicity (LogP 2.81) [1], 307341-14-6 offers a differentiated entry compared to heavier, more polar benzodioxole-piperazine patent exemplars (MW > 450, tPSA > 70) [2]. The single HBD and moderate tPSA (45 Ų) suggest better passive permeability potential, making it suitable for fragment-growth or scaffold-hopping strategies where maintaining CNS drug-likeness is paramount.

Anticonvulsant Screening in MES/scPTZ Models with a Benzodioxole-Containing Naphthylpiperazine

Preliminary vendor-reported data indicate anticonvulsant activity for 307341-14-6 in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models [1]. For epilepsy-focused screening cascades requiring a benzodioxole-bearing naphthylpiperazine, this compound provides a structurally distinct alternative to traditional anticonvulsant chemotypes (e.g., hydantoins, benzodiazepines) and to non-benzodioxole naphthylpiperazines. However, the absence of peer-reviewed quantitative efficacy data necessitates that procurement be accompanied by in-house dose-response validation against a reference anticonvulsant (e.g., phenytoin for MES, ethosuximide for scPTZ).

Computational Chemistry Reference for Benzodioxole Conformational and Electronic Parameterization

The rigid benzodioxole ring fused to a flexible piperazine linker makes 307341-14-6 a useful reference molecule for parameterizing molecular mechanics force fields or validating DFT-calculated conformational ensembles of benzodioxole-containing CNS ligands. Its available ¹H NMR spectrum (SpectraBase compound ID CrcG2qL8fMp) [1] supports experimental validation of computed chemical shifts and coupling constants. Procurement is recommended for computational chemistry groups building predictive models of benzodioxole–piperazine pharmacophore geometries, where experimental spectral data are essential for model calibration.

Quote Request

Request a Quote for 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.